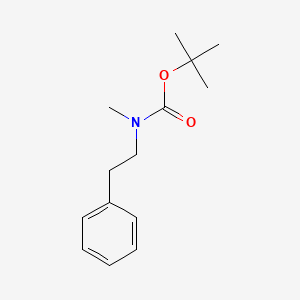
2-amino-N-(4-bromophenyl)-5-chlorobenzamide
Übersicht
Beschreibung
2-amino-N-(4-bromophenyl)-5-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(4-bromophenyl)-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-(4-bromophenyl)-5-chlorobenzamide can be compared with other benzamide derivatives, such as:
N-(4-chlorophenyl)-2-amino-5-bromobenzamide: Similar structure but with reversed positions of bromine and chlorine atoms.
N-(4-fluorophenyl)-2-amino-5-chlorobenzamide: Fluorine atom instead of bromine, leading to different reactivity and biological activity.
N-(4-methylphenyl)-2-amino-5-chlorobenzamide: Methyl group instead of bromine, affecting its lipophilicity and pharmacokinetics.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10BrClN2O |
|---|---|
Molekulargewicht |
325.59 g/mol |
IUPAC-Name |
2-amino-N-(4-bromophenyl)-5-chlorobenzamide |
InChI |
InChI=1S/C13H10BrClN2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
InChI-Schlüssel |
CQXGWIYJBKLOIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
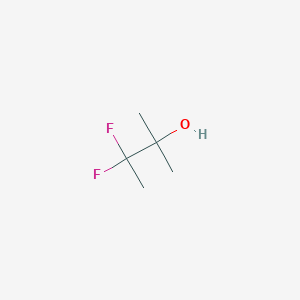
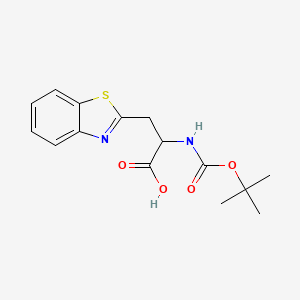
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)

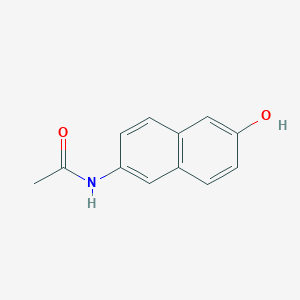


![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
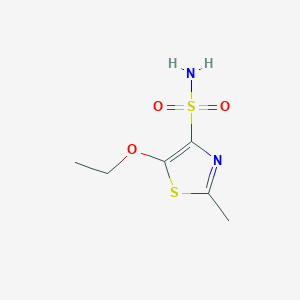

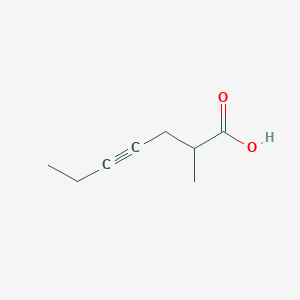

![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
